6-Methylisoquinoline-1-carbonitrile
Description
6-Methylisoquinoline-1-carbonitrile is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a methyl group at the 6-position and a cyano group at the 1-position. The carbonitrile group at the 1-position introduces a strong electron-withdrawing effect, which may influence reactivity in further functionalization or biological interactions.
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
6-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-10-9(6-8)4-5-13-11(10)7-12/h2-6H,1H3 |
InChI Key |
DYUCMZAGPSLZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired isoquinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6-Methylisoquinoline-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target proteins. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 6-Methoxyisoquinoline-1-carbonitrile (C₁₁H₈N₂O, MW = 184.19): The methoxy group at the 6-position is electron-donating, contrasting with the electron-neutral methyl group in 6-methylisoquinoline-1-carbonitrile.
- 6-Bromoisoquinoline-1-carbonitrile (C₁₀H₅BrN₂, MW = 233.07): Bromine, an electron-withdrawing substituent, increases electrophilicity at the 6-position compared to methyl. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making bromo derivatives more versatile in synthetic applications .
Heterocyclic Core Variations
- 3-Methylisoquinoline-6-carbonitrile (Similarity score: 0.92): The positional isomerism (methyl at 3 vs. 6) modifies steric interactions and π-electron delocalization. For instance, a methyl group at the 3-position may hinder access to the nitrogen lone pair in the isoquinoline ring, reducing coordination with metal catalysts .
- 5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitrile (C₁₂H₁₁N₄, MW = 211.24): The fused imidazo-isoquinoline system introduces additional hydrogen-bonding capacity (NH₂ group) and rigidity, which could enhance binding to enzymatic pockets compared to the simpler this compound .
Functional Group Analogues
- 1H-Indole-3-carbonitrile, 6-methoxy (C₁₀H₈N₂O, MW = 172.18): The indole core lacks the bicyclic aromaticity of isoquinoline, reducing planarity and altering π-stacking interactions. The 3-cyano group in indole derivatives may exhibit different regioselectivity in electrophilic substitutions .
- 6-Methyl-1H-indazole-3-carbonitrile (Similarity score: 0.88): The indazole system’s dual nitrogen atoms create distinct hydrogen-bonding motifs. The methyl group at the 6-position in this compound may confer higher metabolic stability compared to isoquinoline analogs .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Spectral Data Highlights
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